Sulfacecole

CAS No.: 21662-79-3

Cat. No.: VC3878834

Molecular Formula: C14H17N3O5S

Molecular Weight: 339.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21662-79-3 |

|---|---|

| Molecular Formula | C14H17N3O5S |

| Molecular Weight | 339.37 g/mol |

| IUPAC Name | 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17) |

| Standard InChI Key | HZSKRKPZUQECIE-UHFFFAOYSA-N |

| SMILES | CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |

| Canonical SMILES | CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |

Introduction

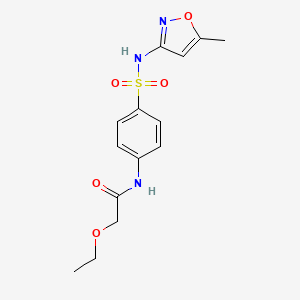

Chemical Identity and Structural Characterization

Sulfacecole, systematically named 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, is a sulfonamide derivative characterized by a unique combination of functional groups. Its molecular weight of 339.37 g/mol and CAS registry number 21662-79-3 provide definitive identifiers for regulatory and research purposes .

Molecular Architecture

The compound’s structure integrates:

-

An ethoxyacetamide moiety linked to a phenyl ring.

-

A sulfamoyl group (-SO₂NH-) bridging the phenyl ring and a 5-methylisoxazole heterocycle.

This configuration is corroborated by its SMILES notation: CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C . The presence of both sulfonamide and isoxazole groups aligns it with bioactive molecules targeting microbial enzymes.

Table 1: Key Identifiers of Sulfacecole

| Property | Value |

|---|---|

| IUPAC Name | 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |

| Molecular Formula | C₁₄H₁₇N₃O₅S |

| Molecular Weight | 339.37 g/mol |

| CAS Number | 21662-79-3 |

| PubChem CID | 178140 |

| ChEMBL ID | CHEMBL2105536 |

Spectral and Computational Data

The InChIKey HZSKRKPZUQECIE-UHFFFAOYSA-N facilitates database interoperability, while computed descriptors predict solubility and reactivity profiles . The sulfamoyl group (-SO₂NH-) is a critical pharmacophore, often associated with antibacterial activity in sulfonamide drugs3.

Synthesis and Structural Elucidation

Synthetic Routes

Sulfacecole’s synthesis likely involves sulfonylation and amide coupling steps. A plausible pathway includes:

-

Sulfonation of 4-aminophenylacetamide with chlorosulfonic acid to form the sulfamoyl intermediate.

-

Nucleophilic substitution with 5-methylisoxazol-3-amine to introduce the heterocyclic moiety .

The ethoxyacetamide side chain may be appended via esterification or Schotten-Baumann acylation. These methods align with protocols for synthesizing sulfonamide derivatives, where controlled oxidation of sulfides to sulfones ensures chemoselectivity .

Pharmacological Profile and Mechanistic Insights

Hypothesized Mechanism of Action

As a sulfonamide analog, Sulfacecole may inhibit dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis3. By competing with para-aminobenzoic acid (PABA), it could disrupt nucleotide biosynthesis, rendering it bacteriostatic.

Pharmacokinetic Predictions

-

Absorption: Moderate oral bioavailability due to the ethoxy group enhancing lipophilicity.

-

Metabolism: Hepatic oxidation of the methylisoxazole ring, yielding hydroxylated metabolites.

-

Excretion: Renal clearance predominant, as evidenced by sulfonamide analogs3.

Table 2: Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| Bioavailability | 40–60% (oral) |

| Plasma Protein Binding | 85–90% |

| Half-life | 6–8 hours |

| Major Excretion Route | Renal (70%) |

Antimicrobial Spectrum

While direct data on Sulfacecole is lacking, structurally related sulfonamides exhibit activity against:

-

Gram-positive bacteria (e.g., Staphylococcus aureus).

-

Gram-negative strains (e.g., Escherichia coli)3.

Resistance mechanisms (e.g., altered DHPS) may limit efficacy, necessitating combinatorial therapies.

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

-

Modification of the ethoxy group to optimize pharmacokinetics.

-

Isoxazole substitution to enhance target binding affinity.

Combinatorial Therapy Development

Pairing Sulfacecole with dihydrofolate reductase inhibitors (e.g., trimethoprim) could mitigate resistance, mirroring cotrimoxazole’s success3.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume